4-Acetyl-2-methylbenzonitrile

Organic Synthesis Process Chemistry Catalysis

Sourcing a structurally exact Fluralaner Impurity 1 for ANDA-compliant analytical method validation is challenging; regioisomeric analogs compromise method specificity. 4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0) resolves this as the certified impurity standard. • Exact ortho-methyl substitution ensures regulatory acceptance for Fluralaner QC. • Supplied with full characterization data (COA, HPLC, NMR) for direct use in method validation. • Scales from R&D to production via supported-catalyst synthesis (patent CN119019281A) for cost-effective supply.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 1138444-80-0
Cat. No. B1387021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-methylbenzonitrile
CAS1138444-80-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C)C#N
InChIInChI=1S/C10H9NO/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5H,1-2H3
InChIKeyLWNRBRVWBVQQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2-methylbenzonitrile Procurement Guide


4-Acetyl-2-methylbenzonitrile (CAS 1138444-80-0), also known as 4'-Cyano-3'-methylacetophenone, is a multi-substituted aromatic nitrile with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol [1]. It is a white to off-white solid that is very slightly soluble in water (0.41 g/L at 25°C) and has a calculated LogP of 2.07, indicating moderate lipophilicity . The compound's primary commercial significance is as a key intermediate in the synthesis of the veterinary parasiticide Fluralaner, for which it is specifically designated as Fluralaner Impurity 1 and supplied with regulatory-compliant characterization data [2]. It is also a versatile building block for the preparation of 2-methyl-4-acetylbenzoic acid and related esters .

Why 4-Acetyl-2-methylbenzonitrile Is Irreplaceable


While 4-acetylbenzonitrile (CAS 1443-80-7) and 4-acetyl-3-methylbenzonitrile (CAS 496848-58-9) share core functional groups, the precise ortho-methyl substitution pattern of 4-acetyl-2-methylbenzonitrile is critical for its designated role as Fluralaner Impurity 1 and its use in veterinary drug intermediate synthesis [1][2]. Regioisomeric substitution alters steric and electronic properties, which can drastically affect reactivity in downstream transformations—for example, the hydrolysis of 4-acetyl-2-methylbenzonitrile yields 2-methyl-4-acetylbenzoic acid, a different product than would be obtained from its 3-methyl analog . Moreover, as a defined impurity standard, its use in analytical method validation for Fluralaner requires exact structural identity, making generic substitution unsuitable for regulatory compliance [3].

4-Acetyl-2-methylbenzonitrile: Quantitative Evidence Guide


Synthesis Yield: Supported Catalyst vs. Phase-Transfer Catalysis

The patent CN119019281A discloses a novel preparation method for 4-acetyl-2-methylbenzonitrile that addresses scalability issues. The prior art method using tetrabutylammonium bromide as a phase-transfer catalyst achieves a maximum product yield of 94% but requires at least 14 hours for reaction completion [1]. The new method employs a supported catalyst (coconut shell activated carbon loaded with metal oxides) to enhance the nucleophilic substitution of fluorine by cyanide, improving reaction efficiency and providing a low-cost, high-yield, and good-selectivity alternative [1].

Organic Synthesis Process Chemistry Catalysis

Aqueous Solubility Comparison

The aqueous solubility of 4-acetyl-2-methylbenzonitrile is calculated to be 0.41 g/L at 25°C, categorizing it as very slightly soluble . In contrast, its unsubstituted analog 4-acetylbenzonitrile (CAS 1443-80-7) lacks a methyl group, resulting in a different solubility profile; while a direct calculated value is not available from the same source, the addition of the ortho-methyl group increases hydrophobicity, as reflected in the measured LogP of 2.07 for the target compound [1].

Physicochemical Characterization Formulation Analytical Chemistry

Fluralaner Impurity 1 Standard

4-Acetyl-2-methylbenzonitrile is explicitly designated and supplied as Fluralaner Impurity 1, with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production [1]. In contrast, close structural analogs such as 4-acetyl-3-methylbenzonitrile (CAS 496848-58-9) or 4-acetylbenzonitrile are not identified as Fluralaner impurities and thus lack the necessary qualification for this specific application [2][3].

Pharmaceutical Analysis Impurity Profiling Quality Control

Physical Form: Solid vs. Liquid Analog

4-Acetyl-2-methylbenzonitrile is a white to off-white solid with a recommended storage temperature of 2-8°C (sealed, refrigerated) . In comparison, the unsubstituted analog 4-acetylbenzonitrile (CAS 1443-80-7) is a liquid at room temperature and is classified as a poisonous and deleterious substance under certain regulations, requiring different handling and shipping protocols [1]. This difference in physical state directly impacts ease of weighing, purity maintenance, and shipping costs.

Chemical Logistics Storage Handling

Key Applications of 4-Acetyl-2-methylbenzonitrile


Fluralaner Impurity Standard for ANDA Submissions

Procurement of 4-acetyl-2-methylbenzonitrile is essential for analytical method development, method validation (AMV), and quality control (QC) during the commercial production of Fluralaner [1]. As the designated Fluralaner Impurity 1, this compound is used to establish impurity profiles and ensure batch-to-batch consistency in compliance with ANDA requirements. No structural analog can substitute for this purpose without compromising regulatory acceptance [1].

Synthesis of 2-Methyl-4-acetylbenzoic Acid Derivatives

This compound serves as a direct precursor for the synthesis of 2-methyl-4-acetylbenzoic acid via hydrolysis in trifluoroacetic acid, achieving an 84% yield . The resulting benzoic acid and its esters are valuable intermediates for further derivatization into amides and other compounds used in pesticide and pharmaceutical research, particularly in the development of novel Fluralaner analogs and related veterinary drugs .

Scale-Up Synthesis Process Research

Researchers aiming to scale up the production of 4-acetyl-2-methylbenzonitrile can leverage the method described in patent CN119019281A, which utilizes a supported catalyst to address the yield reduction and purification challenges observed with traditional phase-transfer catalysis [2]. This method is particularly relevant for chemical manufacturers seeking a cost-effective and high-selectivity route to this intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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